ganoderic acid TR

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

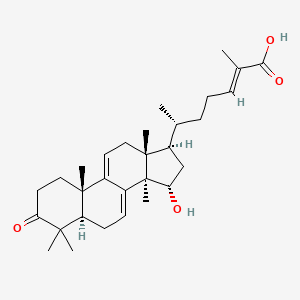

(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-18(9-8-10-19(2)26(33)34)22-17-25(32)30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(22,30)6/h10-11,13,18,22-23,25,32H,8-9,12,14-17H2,1-7H3,(H,33,34)/b19-10+/t18-,22-,23+,25+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZQBBATMLGADX-VVUVUVSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ganoderic Acid TR: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid TR is a lanostanoid triterpenoid isolated from the fruiting body of the medicinal mushroom Ganoderma lucidum. As a member of the diverse family of ganoderic acids, it has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its core inhibitory action. Due to the limited specific research on this compound in some areas, this guide also incorporates data from closely related ganoderic acids to provide a broader context for its potential pharmacological profile. It is important to note that while these compounds share a structural backbone, their specific activities may vary.

Core Biological Activity: 5α-Reductase Inhibition

The most well-documented biological activity of this compound is its potent inhibition of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenic alopecia.[1][2]

Quantitative Data for 5α-Reductase Inhibition

The inhibitory activity of this compound against 5α-reductase has been quantified and is presented in the table below. For comparison, data for other relevant ganoderic acids are also included.

| Compound | IC50 (μM) | Source Organism | Reference |

| This compound | 8.5 | Ganoderma lucidum | [3] |

| Ganoderic Acid B | - | Ganoderma lucidum | [1] |

Note: A lower IC50 value indicates greater potency.

Potential Biological Activities (Inferred from Related Ganoderic Acids)

While specific studies on this compound are limited, research on structurally similar ganoderic acids, such as ganoderic acid T (GA-T), ganoderic acid A (GA-A), and ganoderic acid DM (GA-DM), suggests that this compound may also possess anti-cancer, anti-inflammatory, and hepatoprotective properties.

Anti-Cancer Activity

Ganoderic acids have been shown to inhibit the growth and proliferation of various cancer cell lines.[4][5][6] For instance, GA-T has been found to inhibit the growth of human leukemia (HL-60) and hepatoma (HepG2, Huh7) cells.[4] It has also been shown to suppress tumor invasion and metastasis by down-regulating the expression of matrix metalloproteinases (MMPs).[5] The anti-cancer effects of ganoderic acids are often attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.

Anti-Inflammatory Effects

Several ganoderic acids exhibit anti-inflammatory properties by modulating inflammatory signaling pathways. For example, ganoderic acids have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[5][7][8]

Hepatoprotective Activity

Ganoderic acids have demonstrated protective effects against liver injury in various experimental models.[9][10][11][12] These effects are thought to be mediated through the modulation of lipid metabolism, reduction of oxidative stress, and regulation of inflammatory responses in the liver.[9][10][11]

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from the fruiting bodies of Ganoderma lucidum. A general protocol involves the following steps:

-

Extraction: Dried and powdered fruiting bodies of G. lucidum are extracted with ethanol.[3][6]

-

Fractionation: The crude ethanol extract is then subjected to fractionation using various chromatographic techniques, such as silica gel column chromatography.[6][13][14]

-

Purification: Final purification is achieved through high-performance liquid chromatography (HPLC) to yield pure this compound.[6][13][15]

Experimental Workflow for Isolation of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Ganoderma lucidum is an inhibitor of testosterone-induced prostatic hyperplasia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure-activity relationships of ganoderma acids from Ganoderma lucidum as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jfda-online.com [jfda-online.com]

- 14. researchgate.net [researchgate.net]

- 15. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Ganoderic Acid TR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their potential therapeutic properties, particularly in oncology.[1] Among the numerous identified derivatives, Ganoderic Acid TR (GA-TR), also referred to as Ganoderic Acid T (GA-T), has emerged as a potent bioactive compound with demonstrated anti-cancer activities. This technical guide provides an in-depth exploration of the molecular mechanisms through which GA-TR exerts its effects, focusing on the induction of apoptosis, inhibition of metastasis, and cell cycle arrest. The information is compiled for researchers and professionals engaged in drug discovery and development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways.

Core Mechanisms of Action

This compound employs a multi-pronged approach to inhibit cancer progression, primarily by inducing programmed cell death (apoptosis) in cancer cells, preventing their spread (metastasis), and halting their proliferation by arresting the cell cycle.

Induction of Mitochondria-Mediated Apoptosis

GA-TR triggers the intrinsic pathway of apoptosis, a tightly regulated process of cell suicide initiated from within the cell, primarily involving the mitochondria. This pathway is critical for eliminating damaged or cancerous cells. GA-TR's pro-apoptotic activity is characterized by its ability to modulate key regulatory proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade.[2]

The process begins with the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[2] An increased Bax/Bcl-2 ratio is a critical determinant for apoptosis, as it promotes the permeabilization of the outer mitochondrial membrane.[2] This leads to a reduction in the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.[1][2] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase that in turn activates executioner caspases like caspase-3.[1] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2] Notably, GA-TR stimulates the activity of caspase-3 but not caspase-8, confirming its action through the intrinsic, rather than the extrinsic, apoptotic pathway.[2]

Inhibition of Tumor Invasion and Metastasis via NF-κB Pathway

A crucial aspect of GA-TR's anti-cancer activity is its ability to inhibit tumor cell invasion and metastasis.[3] This is primarily achieved by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of genes involved in inflammation, cell survival, and metastasis.[1][4]

In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon receiving pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. GA-TR intervenes by preventing the degradation of IκBα, which effectively traps NF-κB in the cytoplasm and blocks its activity.[1][3]

The inhibition of NF-κB leads to the downregulation of several key proteins that are essential for invasion and metastasis, including:

-

Matrix Metalloproteinases (MMP-2 and MMP-9): Enzymes that degrade the extracellular matrix (ECM), allowing cancer cells to invade surrounding tissues.[1][3]

-

Urokinase-Type Plasminogen Activator (uPA): A serine protease involved in ECM degradation and cell migration.[1][3]

-

Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, which has been implicated in promoting tumor progression.[1][3]

The tumor suppressor p53 also plays a significant role in the anti-invasive properties of GA-TR, as it can modify the GA-TR-mediated inhibition of NF-κB translocation.[1]

Cell Cycle Arrest

GA-TR effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[2][5] The cell cycle is a series of events that leads to cell division and replication. By blocking the transition from the G1 to the S phase, GA-TR prevents cancer cells from replicating their DNA, thereby inhibiting tumor growth. This effect is dose-dependent, with higher concentrations of GA-TR leading to a greater accumulation of cells in the G1 phase.[5]

Quantitative Data Summary

The biological activity of this compound has been quantified in various assays. The following tables summarize key findings.

Table 1: Inhibitory Activity of this compound

| Target/Process | Assay | IC50 Value | Source |

| 5α-Reductase | Enzyme Inhibition Assay | 8.5 µM | [6] |

Table 2: Effect of Ganoderic Acid T on Cell Cycle Distribution in HeLa Cells

| Treatment Concentration | Percentage of Cells in G1 Phase |

| 0 µM (Control) | 46.6% |

| 2.5 µM | 51.7% |

| 5 µM | 55.1% |

| 10 µM | 58.4% |

| Data derived from a study on HeLa cells treated for 24 hours.[5] |

Detailed Experimental Protocols

The following protocols outline the key methodologies used to elucidate the mechanism of action of this compound.

Cell Viability Assay (Trypan Blue Exclusion)

This assay is used to determine the number of viable cells in a cell suspension based on the principle that live cells possess intact cell membranes that exclude certain dyes, such as trypan blue, whereas dead cells do not.

-

Cell Preparation: Treat cells (e.g., HCT-116) with various concentrations of GA-TR for a specified time. Harvest cells by trypsinization and centrifuge to form a cell pellet.

-

Staining: Resuspend the cell pellet in phosphate-buffered saline (PBS). Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Counting: Incubate for 1-2 minutes at room temperature. Load the mixture onto a hemocytometer.

-

Analysis: Count the number of viable (unstained) and non-viable (blue) cells under a microscope. Calculate the percentage of viable cells.

Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).[7]

-

Cell Preparation: Culture and treat approximately 1 x 10⁶ cells with GA-TR. Harvest the cells and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Incubate for at least 2 hours at -20°C.[8][9]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[10] RNase A is crucial to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[11]

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[9]

-

Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the differentiation and quantification of cells in each phase of the cell cycle.[7]

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay uses the cationic dye JC-1 to measure the mitochondrial membrane potential, a key indicator of mitochondrial health and an early marker of apoptosis.[12]

-

Principle: In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms red fluorescent "J-aggregates". In apoptotic cells with a low ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers.[12][13]

-

Cell Preparation: Seed cells in a suitable plate or chamber slide and treat with GA-TR. A positive control using a mitochondrial membrane uncoupler like CCCP should be included.[14]

-

Staining: Remove the culture medium and add a warm medium containing the JC-1 dye (typically 1-10 µM). Incubate at 37°C for 15-30 minutes.[13][14]

-

Washing: Aspirate the staining solution and wash the cells with an assay buffer to remove excess dye.

-

Analysis: The change in fluorescence can be analyzed qualitatively by fluorescence microscopy (red vs. green cells) or quantitatively by flow cytometry, measuring the fluorescence intensity in the green (FL1) and red (FL2) channels.[14] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Principle: The assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (p-NA) after it is cleaved from the labeled substrate Ac-DEVD-pNA by active caspase-3.[15][16]

-

Lysate Preparation: Treat cells with GA-TR to induce apoptosis. Collect the cells, wash with PBS, and lyse them using a chilled lysis buffer. Incubate on ice for 15-20 minutes. Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C and collect the supernatant.

-

Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing DTT.[16]

-

Substrate Addition: Start the reaction by adding the Ac-DEVD-pNA substrate.[17]

-

Incubation & Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 400-405 nm using a microplate reader.[15] The increase in absorbance is proportional to the caspase-3 activity in the sample.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, such as p53, Bax, Bcl-2, and IκBα.

-

Protein Extraction: Prepare cell lysates from control and GA-TR-treated cells as described in the caspase activity assay. Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

-

SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto an SDS-polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53, anti-Bax). After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Analysis: Capture the light signal on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein. Use a loading control (e.g., β-actin) to ensure equal protein loading across lanes.[18]

References

- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 10. corefacilities.iss.it [corefacilities.iss.it]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. himedialabs.com [himedialabs.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. abcam.com [abcam.com]

- 17. biogot.com [biogot.com]

- 18. researchgate.net [researchgate.net]

Ganoderic Acid TR: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ganoderic Acid TR, a bioactive triterpenoid found in the medicinal mushroom Ganoderma lucidum. The document details its discovery, outlines detailed experimental protocols for its isolation and purification, presents its physicochemical and biological data in structured tables, and visualizes key experimental workflows and its known signaling pathway using Graphviz diagrams.

Introduction

Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids that contribute to the medicinal properties of Ganoderma lucidum, a fungus with a long history of use in traditional Asian medicine. Among these, this compound has garnered scientific interest due to its potent biological activity. This guide serves as a technical resource for researchers engaged in the study of natural products and drug development.

Discovery and Biological Activity

This compound was first isolated from the ethanol extract of the fruiting bodies of Ganoderma lucidum.[1] Its discovery was the result of bioactivity-guided fractionation aimed at identifying compounds with inhibitory effects on 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-related disorders.[1][2][3]

5α-Reductase Inhibitory Activity

This compound has demonstrated significant inhibitory activity against 5α-reductase. This inhibitory action is crucial as the enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).

Physicochemical and Biological Data

The key quantitative data for this compound are summarized below for easy reference and comparison.

| Parameter | Value | Reference |

| Chemical Name | 15α-hydroxy-3-oxolanosta-7, 9(11), 24(E)-trien-26-oic acid | [1] |

| Molecular Formula | C₃₀H₄₂O₄ | [1] |

| Molecular Weight | 482.65 g/mol | [1] |

| IC₅₀ (5α-reductase) | 8.5 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound from Ganoderma lucidum.

Extraction of Total Triterpenoids

This protocol outlines the initial extraction of the crude triterpenoid fraction from the fruiting bodies of Ganoderma lucidum.

Protocol:

-

Preparation of Material: Air-dry the fruiting bodies of Ganoderma lucidum and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered material with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 72 hours at room temperature.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Repeated Extraction: Repeat the extraction process on the residue two more times with fresh 95% ethanol.

-

Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude triterpenoid extract.

Isolation and Purification of this compound

This protocol details the chromatographic separation and purification of this compound from the crude extract.

Protocol:

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Apply the dissolved extract to a silica gel (100-200 mesh) column pre-equilibrated with chloroform.

-

Elute the column with a stepwise gradient of chloroform and methanol (100:0, 99:1, 98:2, 95:5, 90:10, 80:20, v/v).

-

Collect fractions of 20 mL each and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (9:1, v/v) solvent system and visualizing with an anisaldehyde-sulfuric acid spray reagent.

-

-

Fraction Pooling: Combine the fractions that show a prominent spot corresponding to this compound based on TLC analysis.

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Concentrate the pooled fractions to dryness.

-

Dissolve the residue in methanol.

-

Purify the dissolved residue using a preparative reversed-phase C18 HPLC column (e.g., 250 x 20 mm, 10 µm).

-

Use an isocratic mobile phase of acetonitrile and water (e.g., 60:40, v/v) containing 0.1% formic acid at a flow rate of 5 mL/min.

-

Monitor the elution at 252 nm.

-

Collect the peak corresponding to this compound.

-

-

Final Product: Evaporate the solvent from the collected HPLC fraction to obtain pure this compound.

Structural Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods.

| Technique | Parameters | Expected Observations for this compound |

| ¹H-NMR | 400 MHz, CDCl₃ | Signals corresponding to a lanostane-type triterpenoid skeleton, including methyl singlets, olefinic protons, and a proton on a carbon bearing a hydroxyl group. |

| ¹³C-NMR | 100 MHz, CDCl₃ | Resonances for approximately 30 carbons, including signals for a ketone, a carboxylic acid, double bonds, and a carbon attached to a hydroxyl group. |

| Mass Spectrometry (ESI-MS) | Negative ion mode | A prominent ion peak corresponding to [M-H]⁻ at m/z 481.3. |

5α-Reductase Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of this compound on 5α-reductase.

Materials:

-

Rat liver microsomes (as a source of 5α-reductase)

-

Testosterone (substrate)

-

NADPH (cofactor)

-

This compound (test compound)

-

Finasteride (positive control)

-

Phosphate buffer (pH 6.5)

-

Ethyl acetate

-

HPLC system for quantification of DHT

Protocol:

-

Enzyme Preparation: Prepare rat liver microsomes according to standard procedures.

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, NADPH, rat liver microsomes, and varying concentrations of this compound (or finasteride).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding testosterone.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Termination of Reaction: Stop the reaction by adding ethyl acetate.

-

Extraction: Vortex the mixture and centrifuge to separate the organic layer.

-

Analysis: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

-

Quantification: Quantify the amount of dihydrotestosterone (DHT) produced using a validated HPLC method.

-

Calculation: Calculate the percentage of inhibition by comparing the amount of DHT produced in the presence of this compound to the control (without inhibitor). Determine the IC₅₀ value from the dose-response curve.

Conclusion

This technical guide provides a detailed framework for the discovery, isolation, and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers in the field of natural product chemistry and drug development, facilitating further investigation into the therapeutic potential of this promising compound. The methodologies can be adapted and optimized for specific laboratory conditions and research objectives.

References

Ganoderic Acid TR: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Sourcing, Bioactivity, and Therapeutic Potential of a Key Triterpenoid from Ganoderma lucidum

Introduction

Ganoderma lucidum, a mushroom with a long-standing history in traditional Eastern medicine, is a rich source of bioactive compounds, among which the triterpenoids known as ganoderic acids are of significant scientific interest. This technical guide focuses on a specific, potent lanostanoid, Ganoderic Acid TR, chemically identified as 15α-hydroxy-3-oxolanosta-7,9(11),24(E)-trien-26-oic acid. This document provides a comprehensive overview of its extraction from Ganoderma lucidum, detailed experimental protocols, and known biological activities, with a particular focus on its potent 5α-reductase inhibitory effects. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of natural compounds.

Sourcing and Isolation of this compound

This compound is a lanostane-type triterpenoid isolated from the fruiting bodies of Ganoderma lucidum. The isolation process typically involves a multi-step approach combining extraction and chromatography.

Extraction of Total Triterpenoids

The initial step involves the extraction of the total triterpenoid fraction from the dried and powdered fruiting bodies of Ganoderma lucidum. Ethanol is a commonly used solvent for this purpose.

Experimental Protocol: Ethanolic Extraction of Total Triterpenoids

-

Preparation of Ganoderma lucidum : Obtain dried fruiting bodies of Ganoderma lucidum. Grind the fruiting bodies into a fine powder to increase the surface area for extraction.

-

Solvent Extraction : Macerate the powdered Ganoderma lucidum with 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v).

-

Extraction Conditions : Perform the extraction at 60-80°C for a minimum of 2 hours with continuous stirring. The process is typically repeated three times to ensure maximum yield.[1]

-

Filtration and Concentration : After each extraction cycle, filter the mixture to separate the ethanolic extract from the solid residue. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract rich in triterpenoids.

Purification of this compound

The purification of this compound from the crude triterpenoid extract is achieved through a series of chromatographic techniques. This process, known as bioactivity-guided fractionation, involves separating the extract into fractions and testing each for the desired biological activity to identify the fraction containing the compound of interest.

Experimental Protocol: Chromatographic Purification of this compound

-

Silica Gel Column Chromatography : Apply the crude ethanolic extract to a silica gel column. Elute the column with a gradient solvent system, typically a mixture of chloroform and acetone, starting with a lower polarity and gradually increasing it.[1]

-

Reversed-Phase Column Chromatography : Subject the active fractions from the silica gel column to further purification on a reversed-phase C-18 column. Elute with a gradient of methanol and water.

-

High-Performance Liquid Chromatography (HPLC) : For final purification, utilize preparative or semi-preparative HPLC. A C18 column is commonly used with a mobile phase consisting of acetonitrile and acidified water (e.g., with 0.1% acetic acid).[2] Detection is typically performed using a UV detector at around 252 nm.[3]

-

Structure Elucidation : Confirm the structure of the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Biological Activity of this compound

The most well-documented biological activity of this compound is its potent inhibition of 5α-reductase.

5α-Reductase Inhibition

This compound has been identified as a potent inhibitor of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.

Quantitative Data: 5α-Reductase Inhibitory Activity

| Compound | IC50 (µM) | Source |

| This compound | 8.5 | [4] |

| Ganoderic Acid DM | 10.6 | [5][6] |

| 5α-lanosta-7,9(11),24-triene-15α,26-dihydroxy-3-one | 41.9 | [5] |

| α-linolenic acid (Positive Control) | 116 | [6] |

Experimental Protocol: 5α-Reductase Inhibition Assay (Rat Liver Microsomes)

This protocol is adapted from established methods for assessing 5α-reductase activity.[7][8][9]

-

Enzyme Preparation : Prepare rat liver microsomes as the source of 5α-reductase. Homogenize fresh rat liver in a suitable buffer (e.g., 0.32 M sucrose, 0.1 mM dithiothreitol, 20 mM sodium phosphate, pH 6.5) and centrifuge to isolate the microsomal fraction.[10]

-

Reaction Mixture : In a reaction tube, combine the rat liver microsomes, a buffer solution (e.g., modified phosphate buffer, pH 6.5), and the test compound (this compound) or vehicle control.

-

Pre-incubation : Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiation of Reaction : Initiate the enzymatic reaction by adding the substrate, testosterone (e.g., 0.9 µM), and the cofactor, NADPH.

-

Incubation : Incubate the reaction mixture at 37°C for 30 minutes.

-

Termination of Reaction : Stop the reaction by adding an acid, such as 1 N HCl.

-

Quantification of Products : Determine the amount of the product, dihydrotestosterone (DHT), or the remaining testosterone using methods like High-Performance Liquid Chromatography (HPLC) or an Enzyme Immunoassay (EIA) kit.

-

Calculation of Inhibition : Calculate the percentage of inhibition by comparing the amount of product formed in the presence of the test compound to that in the control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Structure-Activity Relationship for 5α-Reductase Inhibition

Studies on various triterpenoids isolated from Ganoderma lucidum have provided insights into the structural features important for 5α-reductase inhibition.

-

Carboxyl Group : The presence of a carboxyl group in the side chain is crucial for inhibitory activity. The methyl ester of this compound shows significantly lower activity, indicating the importance of the free carboxylic acid moiety.[4]

-

Carbonyl Group at C-3 : A carbonyl group at the C-3 position is a common feature among potent triterpenoid inhibitors of 5α-reductase.[11]

-

α,β-Unsaturated Carbonyl Group at C-26 : This feature in the side chain is also characteristic of many potent inhibitors.[11]

-

Unsaturation at C-24 and C-25 : The presence of a double bond between C-24 and C-25 in the side chain appears to be important for potent inhibitory activity.[12]

Potential Therapeutic Applications and Signaling Pathways

While the primary reported activity of this compound is 5α-reductase inhibition, other ganoderic acids have demonstrated a broad spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, and hepatoprotective activities. Due to the limited specific research on this compound in these areas, the following sections are based on the activities of structurally related ganoderic acids. It is plausible that this compound may share some of these properties.

Potential Anti-Cancer Activity

Numerous ganoderic acids have been shown to possess cytotoxic and anti-proliferative effects against various cancer cell lines.[13] For instance, Ganoderic Acid T has been shown to be more effective against cancer cells expressing wild-type p53.[14]

Experimental Protocol: In Vitro Anti-Cancer Assay (MTT Assay)

-

Cell Culture : Culture a human cancer cell line (e.g., HepG2, HeLa) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding : Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Assay : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of Cell Viability : Calculate the percentage of cell viability relative to the untreated control cells.

Potential Anti-Inflammatory Activity

Ganoderic acids have been reported to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[15][16]

Experimental Protocol: Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)

-

Cell Culture : Culture RAW 264.7 macrophage cells in a suitable medium.

-

Cell Seeding : Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treatment : Pre-treat the cells with different concentrations of this compound for 2 hours.

-

Induction of Inflammation : Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours to induce an inflammatory response.

-

Nitric Oxide Measurement : Measure the concentration of nitric oxide (NO) in the cell culture supernatant using the Griess reagent.

-

Calculation of Inhibition : Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control cells.

Potential Hepatoprotective Activity

Several ganoderic acids have demonstrated protective effects against liver injury in animal models.[17][18]

Experimental Protocol: In Vivo Hepatoprotective Assay

-

Animal Model : Use a suitable animal model of liver injury, such as carbon tetrachloride (CCl4)-induced hepatotoxicity in mice.

-

Treatment : Administer this compound orally to the mice for a specified period.

-

Induction of Liver Injury : Induce liver injury by intraperitoneal injection of CCl4.

-

Sample Collection : Collect blood and liver tissue samples from the animals.

-

Biochemical Analysis : Measure the serum levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Histopathological Examination : Perform histopathological analysis of the liver tissue to assess the extent of liver damage.

Modulation of Signaling Pathways

Ganoderic acids are known to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. While the specific pathways modulated by this compound have not been elucidated, related ganoderic acids have been shown to interact with pathways such as NF-κB, PI3K/Akt, and MAPK.[19][20]

Conclusion and Future Directions

This compound, a lanostanoid triterpene from Ganoderma lucidum, has demonstrated significant potential as a therapeutic agent, particularly due to its potent 5α-reductase inhibitory activity. The detailed protocols for its extraction, purification, and bioactivity assessment provided in this guide offer a foundation for further research and development. While its anti-cancer, anti-inflammatory, and hepatoprotective properties are yet to be specifically investigated, the activities of structurally similar ganoderic acids suggest that this compound may possess a broader range of pharmacological effects.

Future research should focus on:

-

Elucidating the full spectrum of biological activities of this compound.

-

Investigating the specific signaling pathways modulated by this compound to understand its mechanism of action at the molecular level.

-

Conducting preclinical and clinical studies to evaluate its therapeutic efficacy and safety for conditions such as benign prostatic hyperplasia and other androgen-dependent disorders.

The exploration of this compound and other bioactive compounds from Ganoderma lucidum continues to be a promising avenue for the discovery of novel therapeutics from natural sources.

References

- 1. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research [scielo.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cdn-links.lww.com [cdn-links.lww.com]

- 7. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Structure-activity relationship for inhibition of 5alpha-reductase by triterpenoids isolated from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. [PDF] Determination of Rat 5α-Reductase Type 1 Isozyme Activity and Its Inhibition by Novel Steroidal Oxazolines | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - Food & Function (RSC Publishing) [pubs.rsc.org]

- 18. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Ganoderic Acid TR: A Potent Inhibitor of 5-Alpha-Reductase

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of Ganoderic Acid TR on 5-alpha-reductase, an enzyme critically involved in androgen metabolism and implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and other androgen-dependent conditions. This document collates quantitative data, details experimental methodologies, and visualizes the underlying biochemical pathways to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Analysis of 5-Alpha-Reductase Inhibition

The inhibitory potency of various triterpenoids isolated from Ganoderma lucidum against 5-alpha-reductase has been a subject of significant research. This compound, a lanostanoid, has demonstrated notable inhibitory activity. The following table summarizes the key quantitative data from relevant studies, providing a comparative analysis of its efficacy.

| Compound | IC50 (μM) | Enzyme Source | Reference |

| This compound | 8.5 | Rat Liver Microsomes | [1] |

| Ganoderic Acid DM | 10.6 | Rat Liver Microsomes | [2][3] |

| 5α-lanosta-7,9(11),24-triene-15α,26-dihydroxy-3-one | 41.9 | Rat Liver Microsomes | [2][3] |

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher inhibitory potency. Research has highlighted that the presence of a carboxyl group on the side chain of ganoderic acids, such as in this compound, is crucial for their inhibitory activity, as the methyl ester form shows significantly reduced efficacy[1][4].

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the literature concerning the isolation of this compound and the assessment of its 5-alpha-reductase inhibitory activity.

Extraction and Isolation of this compound from Ganoderma lucidum

This protocol is based on activity-guided fractionation methodologies described in the literature[1].

Objective: To isolate this compound from the fruiting bodies of Ganoderma lucidum.

Materials:

-

Dried and powdered fruiting bodies of Ganoderma lucidum

-

Blender

-

Filter paper

-

Rotary evaporator

-

Freeze-dryer

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, chloroform)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction:

-

The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with 100.00% ethanol at 60.22°C for 6.00 hours using a blender[5][6].

-

The extract is filtered through filter paper to remove solid residues.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator.

-

The concentrated extract is then freeze-dried to yield a crude ethanol extract.

-

-

Fractionation:

-

The crude ethanol extract is subjected to activity-guided fractionation. This involves separating the extract into different fractions using various chromatographic techniques.

-

The crude extract is typically first partitioned between different solvents of varying polarity, such as n-hexane, ethyl acetate, and water.

-

The fraction exhibiting the highest 5-alpha-reductase inhibitory activity is selected for further purification.

-

-

Column Chromatography:

-

The active fraction is applied to a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fractions are collected and tested for 5-alpha-reductase inhibitory activity.

-

-

HPLC Purification:

-

The most active fractions from column chromatography are pooled and further purified by semi-preparative HPLC.

-

A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and acetic acid in water[7].

-

The peak corresponding to this compound is collected.

-

-

Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1].

-

In Vitro 5-Alpha-Reductase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on 5-alpha-reductase activity.

Materials:

-

Rat liver microsomes (prepared from Sprague-Dawley female rats)[2][3]

-

Testosterone (substrate)

-

NADPH (cofactor)

-

This compound (test compound)

-

Finasteride (positive control)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

3α-hydroxysteroid dehydrogenase

-

Thionicotinamide-adenine dinucleotide (thio-NAD)

-

NADH

-

Spectrophotometer

Procedure:

-

Preparation of Rat Liver Microsomes:

-

Livers are excised from mature female Sprague-Dawley rats[2][3].

-

The livers are homogenized in a sucrose buffer containing dithiothreitol.

-

The homogenate is centrifuged at a low speed to remove cell debris, and the resulting supernatant is then centrifuged at a high speed to pellet the microsomes.

-

The microsomal pellet is resuspended in a suitable buffer and stored at -80°C until use[2].

-

-

Enzyme Assay:

-

The reaction mixture contains rat liver microsomes, testosterone, and NADPH in a buffer solution.

-

The test compound (this compound) or positive control (Finasteride) is added at various concentrations.

-

The reaction is initiated by the addition of NADPH and incubated at 37°C for a specific duration (e.g., 10 minutes)[2].

-

The reaction is stopped, and the amount of 5α-dihydrotestosterone (DHT) and 5α-androstane-3α,17β-diol formed is measured.

-

-

Quantification of Products (Spectrophotometric Method):

-

This involves the use of 3α-hydroxysteroid dehydrogenase in the presence of excess thio-NAD and NADH.

-

The absorbance is measured using a spectrophotometer.

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on 5-alpha-reductase directly impacts the androgen signaling pathway. The following diagrams illustrate this mechanism and the general workflow for identifying 5-alpha-reductase inhibitors from natural products.

Caption: Inhibition of the Androgen Signaling Pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5alpha-reductase inhibitory effect of triterpenoids isolated from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jfda-online.com [jfda-online.com]

- 8. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. researchgate.net [researchgate.net]

- 11. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]

Ganoderic Acid TR: A Potent Neuraminidase Inhibitor for Influenza Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ganoderic acid TR, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising natural compound with significant inhibitory activity against influenza virus neuraminidase. This enzyme is a critical target for antiviral drugs as it facilitates the release of progeny virions from infected host cells, thus propagating the infection. This technical guide provides a comprehensive overview of the neuraminidase inhibitory activity of this compound, including quantitative data, detailed experimental protocols for its assessment, and a visualization of its proposed mechanism of action. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for influenza.

Quantitative Inhibitory Activity

This compound has demonstrated potent and broad-spectrum inhibitory effects against influenza A virus neuraminidases, particularly those from the H5N1 and H1N1 subtypes. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Neuraminidase Inhibitory Activity of this compound

| Neuraminidase Subtype | IC50 (μM) | Reference |

| H5N1 | 10.9 | [1] |

| H1N1 | 4.6 | [1][2] |

Data presented as the mean of multiple experiments.

Mechanism of Action: Targeting the Neuraminidase Active Site

In silico docking and interaction analyses have elucidated the likely mechanism by which this compound inhibits neuraminidase activity. The compound is proposed to bind to the active site of the enzyme, a highly conserved region among different influenza A subtypes.

Key to this interaction are the hydrogen bonds formed between this compound and specific amino acid residues within the active site. Studies have highlighted the critical role of interactions with Arg292 and/or Glu119 .[3][4][5] These interactions are crucial for stabilizing the inhibitor within the active site, thereby blocking the binding of the natural substrate, sialic acid, and preventing the enzymatic cleavage required for viral release.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Ganoderic Acid TR: A Technical Guide on its Anticancer Potential and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acid TR, a lanostanoid triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered scientific interest for its potential therapeutic properties. While research on its direct anticancer activities is still in its nascent stages, its well-documented potent inhibition of 5α-reductase suggests a significant role in hormone-dependent cancers, particularly prostate cancer. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its known biological activities, and extrapolates potential anticancer mechanisms based on the activities of structurally similar and well-researched ganoderic acids. Detailed experimental protocols for investigating its anticancer properties are also presented, alongside a structured summary of quantitative data and visual representations of relevant signaling pathways to facilitate further research and drug development efforts.

Introduction

Ganoderma lucidum, commonly known as Lingzhi or Reishi, has been a cornerstone of traditional Asian medicine for centuries, revered for its diverse pharmacological effects. Modern scientific inquiry has identified triterpenoids, particularly ganoderic acids, as major bioactive constituents responsible for many of its therapeutic benefits, including anticancer activities.[1] Ganoderic acids encompass a large family of over 130 identified compounds, each with unique biological activities.[1] This guide focuses specifically on this compound, a novel lanostanoid, and its potential as an anticancer agent. While direct evidence of its cytotoxic and anti-proliferative effects on cancer cell lines is limited, its potent enzymatic inhibition relevant to cancer progression warrants a thorough investigation.

Biological Activity of this compound

The most significant and well-documented biological activity of this compound is its potent inhibition of 5α-reductase.[2][3] This enzyme is crucial in the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). DHT plays a critical role in the development and progression of androgen-dependent diseases, most notably benign prostatic hyperplasia (BPH) and prostate cancer.

Quantitative Data on 5α-Reductase Inhibition

The inhibitory activity of this compound on 5α-reductase has been quantified, providing a solid basis for its potential therapeutic application in prostate cancer.

| Compound | Target Enzyme | IC50 Value | Source |

| This compound | 5α-reductase | 8.5 µM | [2][3] |

Table 1: Summary of the inhibitory concentration of this compound.

Postulated Anticancer Properties of this compound

Given the limited direct research on the anticancer effects of this compound, we can infer its potential mechanisms based on its structural similarity to other extensively studied ganoderic acids, such as Ganoderic acid T (GA-T), Ganoderic acid A (GA-A), and Ganoderic acid DM (GA-DM). These compounds have been shown to exert their anticancer effects through multiple pathways.

Induction of Apoptosis

Ganoderic acids are known to induce programmed cell death, or apoptosis, in various cancer cell lines.[4] This is a critical mechanism for eliminating malignant cells. The proposed apoptotic pathway for ganoderic acids, which may also be relevant for this compound, involves the intrinsic mitochondrial pathway.

-

Mitochondrial Membrane Potential Disruption: Ganoderic acids can decrease the mitochondrial membrane potential, a key initiating event in apoptosis.[5][6]

-

Cytochrome c Release: This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm.[5]

-

Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, particularly caspase-3, which are the executioners of apoptosis.[5][7]

-

Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 are often observed, shifting the balance towards apoptosis.[5]

Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a hallmark of the disease. Ganoderic acids have been shown to interfere with the cell cycle, thereby halting this proliferation.

-

G1 Phase Arrest: Many ganoderic acids, including GA-T and GA-DM, induce cell cycle arrest at the G1 checkpoint.[5][6]

-

Modulation of Cell Cycle Regulators: This arrest is often accompanied by the downregulation of cyclin-dependent kinases (CDKs) such as CDK2 and CDK6, and cyclins like cyclin D1.[6]

Anti-Metastatic Effects

The spread of cancer cells to distant organs, or metastasis, is the primary cause of cancer-related mortality. Several ganoderic acids have demonstrated potent anti-metastatic properties.

-

Inhibition of Cell Migration and Invasion: Ganoderic acids can inhibit the ability of cancer cells to migrate and invade surrounding tissues.[8]

-

Downregulation of Matrix Metalloproteinases (MMPs): This is often achieved by suppressing the expression and activity of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.

Signaling Pathways

The anticancer effects of ganoderic acids are mediated by their modulation of various intracellular signaling pathways. Based on studies of related compounds, this compound may potentially influence the following pathways.

Apoptosis Signaling Pathway

Caption: Proposed apoptosis signaling pathway for this compound.

Cell Cycle Arrest Signaling Pathway

Caption: Proposed G1 cell cycle arrest pathway for this compound.

Experimental Protocols

The following are detailed methodologies that can be employed to investigate the anticancer properties of this compound, based on established protocols for other ganoderic acids.

Cell Culture

-

Cell Lines: A panel of cancer cell lines should be used, including but not limited to prostate (e.g., LNCaP, PC-3), breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549, H1299), and liver (e.g., HepG2, Huh7) cancer cell lines. A non-cancerous cell line (e.g., primary prostate epithelial cells, MCF-10A) should be included as a control for cytotoxicity.

-

Culture Conditions: Cells should be maintained in the appropriate medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Apoptosis Assay (Annexin V/PI Staining)

-

Procedure:

-

Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

-

Procedure:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, Caspase-3, Cyclin D1, CDK4, p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Densitometric analysis of the bands to quantify protein expression levels relative to a loading control.

Cell Migration Assay (Wound Healing Assay)

-

Procedure:

-

Grow cells to confluence in a 6-well plate.

-

Create a "scratch" in the cell monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells and add fresh medium with or without this compound.

-

Capture images of the scratch at 0 and 24 hours.

-

-

Data Analysis: Measure the width of the scratch at different time points to quantify cell migration.

In Vivo Tumor Xenograft Model

-

Procedure:

-

Athymic nude mice are subcutaneously injected with a suspension of cancer cells.

-

When tumors reach a palpable size, the mice are randomly assigned to a control group (vehicle) and a treatment group (this compound).

-

Administer this compound (e.g., intraperitoneally or orally) at a predetermined dose and schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

-

-

Data Analysis: Compare the tumor growth rates between the control and treatment groups.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating the anticancer properties.

Conclusion and Future Directions

This compound presents an intriguing candidate for anticancer drug development, primarily due to its potent and specific inhibition of 5α-reductase, which is highly relevant for prostate cancer. However, a significant knowledge gap exists regarding its broader anticancer activities, such as cytotoxicity, induction of apoptosis, and anti-metastatic effects in a range of cancer types. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for future investigations. Further research should focus on elucidating the direct anticancer effects of this compound, both in vitro and in vivo, to fully understand its therapeutic potential. Comparative studies with other well-characterized ganoderic acids would also be invaluable in discerning its unique mechanisms of action. The information compiled herein serves as a foundational resource for scientists and researchers dedicated to exploring the rich therapeutic landscape of natural products in the fight against cancer.

References

- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ganoderic acid, lanostanoid triterpene: a key player in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Anti-Inflammatory Effects of Ganoderic Acids: A Technical Guide for Researchers

Introduction: Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse pharmacological activities. For centuries, Ganoderma lucidum has been a cornerstone of traditional medicine in East Asia, valued for its purported health-promoting properties. Modern research has sought to elucidate the molecular basis for these effects, identifying ganoderic acids as key bioactive constituents.

This technical guide provides an in-depth review of the anti-inflammatory properties of ganoderic acids, with a particular focus on the most extensively studied compounds such as Ganoderic Acid A (GAA). While the user specified an interest in Ganoderic Acid TR, the current body of scientific literature offers limited direct evidence regarding its anti-inflammatory mechanisms. However, research indicates this compound possesses 5α-reductase and neuraminidase inhibitory activities.[1][2] This guide will therefore address the anti-inflammatory effects of the broader class of ganoderic acids, synthesizing data from in vitro and in vivo studies to provide a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the molecular pathways modulated by these compounds, present quantitative data from key studies, and detail the experimental protocols used to generate this knowledge.

Core Mechanisms of Anti-Inflammatory Action

Ganoderic acids exert their anti-inflammatory effects by modulating a network of interconnected signaling pathways that are central to the inflammatory response. The primary mechanisms involve the inhibition of pro-inflammatory transcription factors, suppression of inflammatory mediator production, and regulation of key signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), enzymes (e.g., iNOS, COX-2), and adhesion molecules.

Multiple studies have demonstrated that various ganoderic acids, including Ganoderic Acid A, effectively suppress the NF-κB pathway.[3][4] They achieve this by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[4] This blockade of NF-κB activation is a cornerstone of the anti-inflammatory activity of ganoderic acids.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK subfamilies are extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Activation of these pathways by stimuli like LPS leads to the phosphorylation of downstream targets that regulate the expression of inflammatory mediators. Ganoderic acids have been shown to selectively inhibit the phosphorylation of p38 MAPK, without affecting ERK and JNK in some contexts, suggesting a specific mechanism of action within the MAPK cascade.[3]

Regulation of JAK/STAT and TLR4 Signaling

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another key signaling cascade in immunity and inflammation. Ganoderic Acid A has been found to inhibit the JAK2/STAT3 pathway.[1][3] Furthermore, ganoderic acids can suppress the Toll-like receptor 4 (TLR4) signaling pathway, which is the upstream receptor for LPS, thereby preventing the initiation of the inflammatory cascade.[5]

References

- 1. This compound | CAS:862893-75-2 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | CAS:862893-75-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Anti-oxidant, anti-inflammatory and anti-fibrosis effects of ganoderic acid A on carbon tetrachloride induced nephrotoxicity by regulating the Trx/TrxR and JAK/ROCK pathway [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ganoderic acid - Wikipedia [en.wikipedia.org]

The Structure-Activity Relationship of Ganoderic Acid TR: A Technical Guide to its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Ganoderic Acid TR (GA-T), a lanostane triterpenoid isolated from Ganoderma lucidum. GA-T has demonstrated significant potential as a chemotherapeutic agent, primarily through the induction of apoptosis in various cancer cell lines. This document summarizes the quantitative data on its cytotoxic effects, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the key signaling pathways involved.

Data Presentation: Cytotoxicity and Structure-Activity Relationship of this compound Derivatives

The anticancer activity of this compound and its synthetic derivatives has been evaluated against several human cancer cell lines. The primary mechanism of action is the induction of apoptosis. The following tables summarize the key quantitative data, focusing on the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

A key study investigated the cytotoxic and pro-apoptotic effects of GA-T and its derivatives on human cervical cancer (HeLa) cells. The derivatives were synthesized by modifying the C-26 carboxylic acid group into methyl, ethyl, and propyl esters, as well as an amide, and by acetylating the hydroxyl groups at positions C-3, C-15, and C-22.[1]

Table 1: Structure and Cytotoxicity (IC50) of this compound and its Derivatives against HeLa Cells [1]

| Compound | R | Structure | IC50 (µM) on HeLa Cells (48h) |

| Ganoderic Acid T (GA-T) | -OH | (22S,24E)-3α,15α,22-trihydroxy-5α-lanosta-7,9(11),24-trien-26-oic acid | 25.3 ± 2.1 |

| TLTO-Me | -OCH3 | (22S,24E)-3α,15α,22-triacetoxy-5α-lanosta-7,9(11),24-trien-26-oic acid methyl ester | 26.5 ± 1.9 |

| TLTO-Ee | -OCH2CH3 | (22S,24E)-3α,15α,22-triacetoxy-5α-lanosta-7,9(11),24-trien-26-oic acid ethyl ester | 27.8 ± 2.5 |

| TLTO-Pe | -OCH2CH2CH3 | (22S,24E)-3α,15α,22-triacetoxy-5α-lanosta-7,9(11),24-trien-26-oic acid propyl ester | 28.1 ± 2.3 |

| TLTO-A | -NH2 | (22S,24E)-3α,15α,22-triacetoxy-5α-lanosta-7,9(11),24-trien-26-oic acid amide | 15.8 ± 1.3 |

Structure-Activity Relationship Analysis:

The data reveals a clear structure-activity relationship:

-

Modification of the C-26 Carboxylic Acid: Esterification of the C-26 carboxylic acid group (TLTO-Me, TLTO-Ee, TLTO-Pe) did not significantly enhance, and in some cases slightly decreased, the cytotoxic activity compared to the parent compound, Ganoderic Acid T.[1]

-

Amidation at C-26: In contrast, conversion of the carboxylic acid to an amide (TLTO-A) resulted in a significant increase in cytotoxic potency, with a much lower IC50 value. This suggests that the amide functional group at this position is crucial for enhancing the anticancer activity.[1]

-

Acetylation of Hydroxyl Groups: All the tested derivatives (TLTO series) had their hydroxyl groups at C-3, C-15, and C-22 acetylated. While a direct comparison with non-acetylated esters and amide is not available in this specific study, the high activity of the amide derivative (TLTO-A) suggests that acetylation does not abolish the cytotoxic effect and may influence factors such as cell permeability.

Table 2: Cytotoxicity of Ganoderic Acid T in Various Human Cancer Cell Lines [2][3]

| Cell Line | Cancer Type | IC50 (µg/mL) |

| 95-D | Lung Cancer | Not explicitly stated, but showed dose-dependent cytotoxicity |

| SMMC-7721 | Liver Tumor | Not explicitly stated, but showed dose-dependent cytotoxicity |

| KB-A-1 & KB-3-1 | Epidermal Cancer | Not explicitly stated, but showed dose-dependent cytotoxicity |

| HeLa | Cervical Cancer | 12.8 (converted from 25.3 µM) |

| A375 | Melanoma | Not explicitly stated, but showed dose-dependent cytotoxicity |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the structure-activity relationship and mechanism of action of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 5 x 10^4 cells/mL and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives for a specified period (e.g., 48 hours). A control group with no treatment is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis by Western Blotting

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. In the context of this compound, it is used to measure the levels of key apoptosis-related proteins.

Protocol:

-

Cell Lysis: After treatment with this compound or its derivatives, cells are harvested and washed with cold PBS. The cell pellet is then resuspended in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford assay, to ensure equal loading of proteins for each sample.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p53, Bax, Bcl-2, caspase-9, caspase-3, and GAPDH as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels are normalized to the loading control.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway modulated by this compound and the general workflow of the experimental procedures.

Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway.[2][3] This process is initiated by cellular stress and is regulated by the Bcl-2 family of proteins and the tumor suppressor protein p53.[2][4]

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for SAR Studies